molecular formula C9H11NO2 B101674 Methyl 2-amino-6-methylbenzoate CAS No. 18595-13-6

Methyl 2-amino-6-methylbenzoate

Cat. No. B101674
CAS RN: 18595-13-6
M. Wt: 165.19 g/mol
InChI Key: HCLLOQLXKCCWLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07002022B2

Procedure details

2-Methyl-6-nitrobenzoic acid is reacted with trimethylsilyldiazomethane to yield methyl 2-methyl-6-nitrobenzoate with m.p. 44–45° (Chem. Pharm. Bull., Vol. 29, 1475 (1981)). Methyl 2-methyl-6-nitrobenzoate is hydrogenated in methanol in the presence of palladium, 10% on carbon powder, at room temperature and atmospheric pressure to give methyl 2-methyl-6-aminobenzoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-])=O)[C:3]=1[C:4]([O:6][CH3:7])=[O:5]>CO.[Pd]>[CH3:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([NH2:12])[C:3]=1[C:4]([O:6][CH3:7])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)OC)C(=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)OC)C(=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.